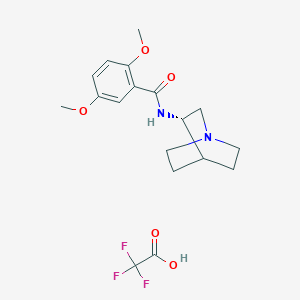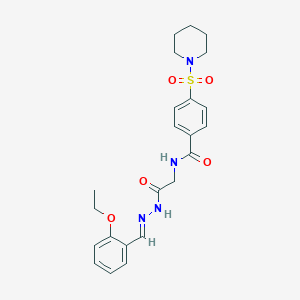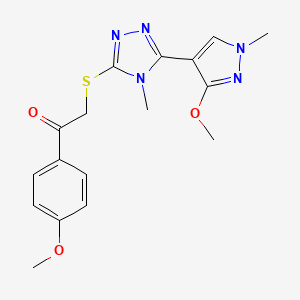
Psem 89S (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSEM 89S, also known as N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,5-dimethoxybenzamide trifluoroacetate, is a chimeric ion channel agonist. It is primarily used in scientific research to activate specific ion channels in neurons. This compound is brain-penetrant and has been shown to activate cortical neurons expressing specific chimeric ion channels, while inhibiting the activity of others .
Applications De Recherche Scientifique
PSEM 89S has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study ion channel function and modulation.
Biology: Helps in understanding neuronal activity and signaling pathways.
Medicine: Potential applications in developing treatments for neurological disorders.
Industry: Used in the development of new chemical entities and drug discovery.
Mécanisme D'action
PSEM 89S acts as an agonist for chimeric ion channels, specifically those composed of the ligand-binding domain of nicotinic acetylcholine receptors fused with the ion pore domain of glycine or serotonin receptors. It activates cortical neurons expressing these chimeric ion channels and inhibits the activity of neurons expressing other chimeric ion channels. This selective activation and inhibition help in studying specific neuronal pathways and functions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Psem 89S (tfa) is a PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channel agonist . It interacts with these ion channels, activating cortical neurons expressing PSAM L141F,Y115F-5-HT3 and inhibiting neurons expressing PSAM L141F-GlyR .
Cellular Effects
Psem 89S (tfa) has been shown to have significant effects on various types of cells and cellular processes . For instance, it activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits activity of neurons expressing PSAM L141F-GlyR . It also silences hypothalamic AGRP neurons transfected with PSAM L141F-GlyR chimeric ion channels in mice in vivo, leading to suppression of feeding .
Molecular Mechanism
The molecular mechanism of Psem 89S (tfa) involves its interaction with specific ion channels . It acts as an agonist for PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels, leading to the activation or inhibition of certain neurons .
Dosage Effects in Animal Models
In animal models, Psem 89S (tfa) has been shown to strongly reduce photostimulation-evoked feeding in mice expressing PSAM L141F,Y115F-GlyR
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PSEM 89S involves the reaction of 2,5-dimethoxybenzoic acid with 1-azabicyclo[2.2.2]octane-3-amine under specific conditions to form the desired benzamide. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of PSEM 89S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: PSEM 89S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert PSEM 89S into its reduced forms.
Substitution: The benzamide group in PSEM 89S can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
PSEM 89S is unique in its ability to selectively activate and inhibit specific chimeric ion channels. Similar compounds include:
PSEM 308: Another chimeric ion channel agonist with similar properties but different selectivity.
uPSEM 792: A variant with higher potency and selectivity for specific ion channels.
GSK 778: A compound with similar applications but different chemical structure and selectivity.
PSEM 89S stands out due to its specific selectivity and brain-penetrant properties, making it a valuable tool in neuroscience research .
Propriétés
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCNNXBIUCCJJ-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)






![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2683594.png)

![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)

